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Compound of Interest

Compound Name: 8-lodooct-7-yn-1-ol

Cat. No.: B2467789

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-lodooct-7-yn-1-ol, a bifunctional
building block with significant potential in organic synthesis. While direct literature on this
specific molecule is limited, its synthesis and reactivity can be confidently extrapolated from
established methodologies for the preparation and application of 1-iodoalkynes. This document
details a proposed synthesis of 8-lodooct-7-yn-1-ol from its terminal alkyne precursor, 7-
Octyn-1-ol, and explores its utility as a synthon, particularly in palladium-catalyzed cross-
coupling reactions such as the Sonogashira coupling. The information presented herein is
intended to enable researchers to effectively incorporate this versatile intermediate into their
synthetic strategies for the construction of complex molecular architectures relevant to
pharmaceutical and materials science.

Synthesis of 8-lodooct-7-yn-1-ol

The most direct and efficient method for the synthesis of 8-lodooct-7-yn-1-ol is the iodination
of the commercially available terminal alkyne, 7-Octyn-1-ol. Several methods exist for the
iodination of terminal alkynes, with many offering high yields and tolerance to various functional
groups, including the primary alcohol present in the starting material.[1][2][3] A particularly mild
and effective method involves the use of N-lodosuccinimide (NIS) as the iodine source,
catalyzed by a weak inorganic base such as potassium carbonate.[1][4]
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Proposed Experimental Protocol: lodination of 7-Octyn-
1-ol

This protocol is adapted from a general procedure for the efficient 1-iodination of terminal
alkynes using N-lodosuccinimide (NIS) and potassium carbonate (K2COs) as a catalyst.

Reaction Scheme:

7-Octyn-1-ol

+ NIS, K2CO3 (cat.), TBAB (cat.)
CH30H, 40 °C, 10 min

\

8-lodooct-7-yn-1-ol

Click to download full resolution via product page
Figure 1: Synthesis of 8-lodooct-7-yn-1-ol.

Materials:
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Reagent/Solve  Molar Mass ( Amount .
Equivalents Volume/Mass
nt g/mol ) (mmol)
252.4 mg (0.29
7-Octyn-1-ol 126.20 2.0 1.0
mL)
N-
lodosuccinimide 224.98 2.2 11 495.0 mg
(NIS)
Potassium
Carbonate 138.21 0.06 0.03 8.3 mg
(K2CO03)
Tetrabutylammon
ium Bromide 322.37 0.06 0.03 19.3 mg
(TBAB)
Methanol
- - - 10 mL
(CHs0OH)
Procedure:

» To a round-bottom flask equipped with a magnetic stir bar, add 7-Octyn-1-ol (2.0 mmol, 1.0
eg.), N-lodosuccinimide (2.2 mmol, 1.1 eq.), potassium carbonate (0.06 mmol, 0.03 eq.), and
tetrabutylammonium bromide (0.06 mmol, 0.03 eq.).

e Add methanol (10 mL) to the flask.
 Stir the reaction mixture at 40 °C for 10 minutes.
» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, concentrate the reaction mixture under reduced pressure to remove the
methanol.

e Resuspend the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate
solution, followed by brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

» Purify the crude product by flash column chromatography on silica gel (eluent: petroleum
ether/ethyl acetate) to afford 8-lodooct-7-yn-1-ol.

Expected Yield: Based on similar reactions, the expected yield is high, typically in the range of
90-99%.

Physicochemical and Spectroscopic Properties

While experimental data for 8-lodooct-7-yn-1-ol is not readily available, its properties can be
predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties of 8-lodooct-7-yn-1-ol

Property Predicted Value

Molecular Formula CsH1310

Molecular Weight 252.09 g/mol

Appearance Colorless to pale yellow oil

Boiling Point Expected to be higher than 7-Octyn-1-ol

Soluble in common organic solvents (e.g.,

Solubility
CHzClz, EtOAc, THF)

Predicted NMR Spectroscopic Data

The *H and 3C NMR spectra are crucial for the characterization of 8-lodooct-7-yn-1-ol. The
predicted chemical shifts are based on the analysis of similar structures and the known effects
of iodine on alkynyl protons and carbons.

IH NMR (Predicted, CDClIs, 400 MHz):
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~3.65 t 2H -CH2-OH

~2.20 t 2H -CH2-C=C-l
-CH2-CH:z- and -CH2-

~1.55-1.65 m 4H
CH20H

~1.35-1.45 m 4H -(CH2)2-

13C NMR (Predicted, CDCls, 100 MHz):

Chemical Shift (6, ppm) Assighment
~93 -C=C-I

~62 -CH2-OH

~32 -CH2-CH20H
~28 -(CH2)2-

~25 -(CH2)2-

~19 -CH2-C=C-l
~-51t0 10 -C=C-l

8-lodooct-7-yn-1-ol as a Synthon in Organic
Synthesis

8-lodooct-7-yn-1-ol is a valuable synthon due to the presence of two reactive functional
groups: a terminal iodoalkyne and a primary alcohol. The iodoalkyne moiety is particularly
useful for carbon-carbon bond formation through cross-coupling reactions.

Sonogashira Coupling
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The Sonogashira coupling is a powerful palladium-catalyzed reaction that forms a carbon-
carbon bond between a terminal alkyne (or in this case, a 1-iodoalkyne) and an aryl or vinyl
halide. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and
organic materials. 8-lodooct-7-yn-1-ol is an excellent substrate for Sonogashira couplings,
allowing for the introduction of an eight-carbon chain with a terminal hydroxyl group onto an
aromatic or vinylic core.

This protocol describes a typical Sonogashira coupling reaction.

Reaction Scheme:

8-lodooct-7-yn-1-ol + Ar-I

+ Pd(PPh3)2CI2 (cat.), Cul (cat.)
Et3N, THF, rt

l

Ar-C=C-(CH2)6-OH

Click to download full resolution via product page
Figure 2: Sonogashira coupling of 8-lodooct-7-yn-1-ol.

Materials:
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Reagent/Solve  Molar Mass ( Amount .
Equivalents Volume/Mass
nt g/mol ) (mmol)

8-lodooct-7-yn-1-
| 252.09 1.0 1.0 252.1 mg
0

Aryl lodide (e.g.,
204.01 11 1.1 224.4 mg
lodobenzene)

Bis(triphenylphos
phine)palladium(l  701.90 0.05 0.05 35.1 mg
) dichloride

Copper(l) lodide

190.45 0.025 0.025 4.8 mg
(Cul)

Triethylamine
(EtsN)

101.19 7.0 7.0 0.97 mL

Tetrahydrofuran
(THF), - - - 10 mL

anhydrous

Procedure:

e To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 8-lodooct-7-yn-1-ol (1.0
mmol, 1.0 eq.), the aryl iodide (1.1 mmol, 1.1 eq.), bis(triphenylphosphine)palladium(ll)
dichloride (0.05 mmol, 0.05 eq.), and copper(l) iodide (0.025 mmol, 0.025 eq.).

e Add anhydrous tetrahydrofuran (10 mL) to dissolve the solids.

 To the stirred solution, add triethylamine (7.0 mmol, 7.0 eq.).

 Stir the reaction mixture at room temperature for 3-6 hours.

e Monitor the reaction progress by TLC.

o Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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» Wash the filtrate sequentially with saturated aqueous ammonium chloride solution, saturated
agueous sodium bicarbonate solution, and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
» Purify the crude product by flash column chromatography on silica gel.

Expected Yield: Sonogashira couplings of this type typically proceed with good to excellent
yields, often exceeding 80%.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the starting material to the final
coupled product, highlighting the central role of 8-lodooct-7-yn-1-ol as a key intermediate.

Synthesis of Synthon

7-Octyn-1-ol lodination 8-lodooct-7-yn-1-ol
(Starting Material) (NIS, K2CO3) (Synthon)

Aryl/Vinyl Halide
(Coupling Partner)

Application of Synthon

Sonogashira Coupling
(Pd/Cu Catalysis)

Functionalized Product
(e.g., for Drug Discovery)

Click to download full resolution via product page

Figure 3: Overall synthetic workflow.

Conclusion

8-lodooct-7-yn-1-ol represents a highly useful and versatile, though not widely documented,
synthon in organic synthesis. Its straightforward preparation from 7-Octyn-1-ol and the
reactivity of its iodoalkyne moiety, particularly in robust and high-yielding Sonogashira cross-
coupling reactions, make it an attractive building block for the synthesis of complex molecules.
The terminal hydroxyl group offers a handle for further functionalization, enhancing its utility in
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the development of new pharmaceuticals and advanced materials. This guide provides the
necessary theoretical and practical framework for researchers to confidently synthesize and
utilize 8-lodooct-7-yn-1-ol in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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